

Preclinical Profile of M1/M2/M4 Muscarinic Agonists: A Technical Guide

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Compound of Interest

Compound Name: M1/M2/M4 muscarinic agonist 1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for a representative M1/M2/M4 muscarinic agonist, focusing on xanomeline, a well-characterized compound in this class. It also includes comparative information for ML-007, a more recent clinical-stage M1/M4 agonist. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of muscarinic agonists for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.

Introduction to M1/M2/M4 Muscarinic Agonists

Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely expressed throughout the central and peripheral nervous system. They are classified into five subtypes, M1 through M5. The M1, M3, and M5 subtypes are coupled to Gq proteins and their activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.^[1] The M2 and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP).^[1]

Agonists targeting M1, M2, and M4 receptors have garnered significant interest for their potential to treat the cognitive and psychotic symptoms of schizophrenia and Alzheimer's disease. M1 and M4 receptors are highly expressed in brain regions implicated in these conditions.^[2] Xanomeline is a well-studied muscarinic agonist with preferential activity at M1 and M4 receptors.^{[3][4]} More recently, ML-007 has emerged as a clinical-stage M1/M4 agonist with potentially greater intrinsic activity at these receptors compared to xanomeline.^[5]

Quantitative Preclinical Data

The following tables summarize the in vitro binding affinities and functional potencies of xanomeline at human muscarinic receptor subtypes. While specific quantitative data for ML-007 is not publicly available, it is reported to have stronger intrinsic agonist activity at both M1 and M4 receptors compared to xanomeline.[5]

Table 1: Xanomeline Binding Affinity (Ki) at Human Muscarinic Receptors

Receptor Subtype	Ki (nM)	Reference
M1	42	[6]
M2	8.13	[6]
M3	Not Reported	
M4	Not Reported	
M5	Not Reported	

Note: Ki values can vary depending on the experimental conditions and radioligand used. The data presented here are representative values from the literature.

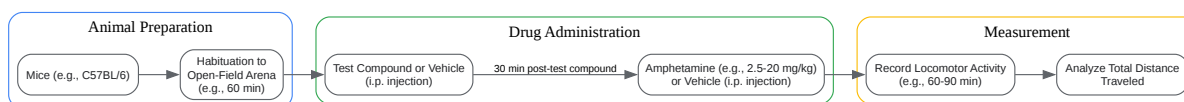
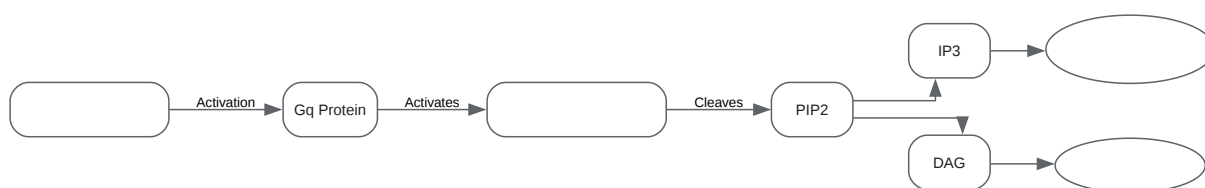
Table 2: Xanomeline Functional Potency (EC50/IC50) at Muscarinic Receptors

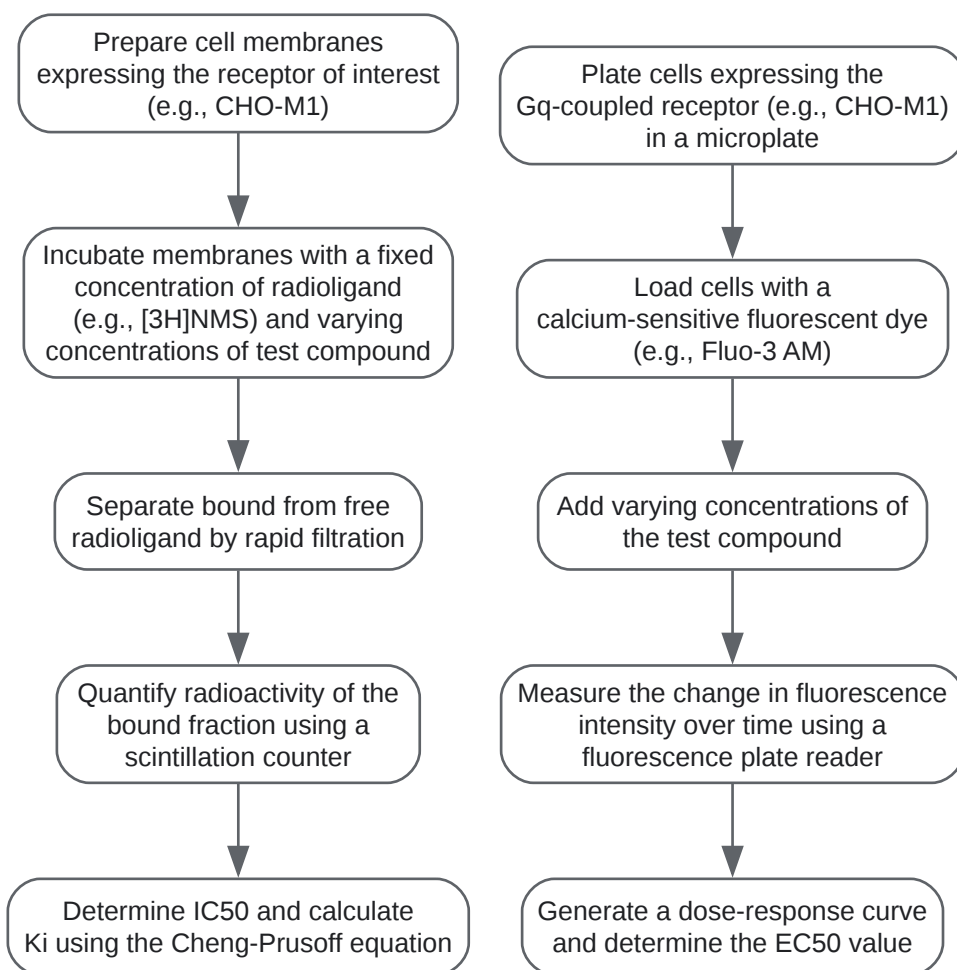
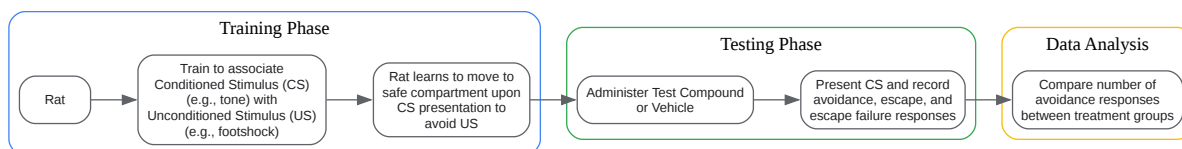
Receptor Subtype	Assay	Potency (nM)	Reference
M1	Phosphoinositide Hydrolysis (CHO cells)	pEC50 = 7.6 (approx. 25 nM)	[3]
M1	Rabbit Vas Deferens	IC50 = 0.006	[4]
M2	Guinea Pig Atria	EC50 = 3000	[4]
M3	Not Reported		
M4	Not Reported		
M5	Not Reported		

Note: EC50 and IC50 values represent the concentration of the agonist required to elicit 50% of its maximal effect or inhibition, respectively.

Signaling Pathways

Activation of muscarinic receptors initiates distinct downstream signaling cascades depending on the G-protein to which they couple.





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